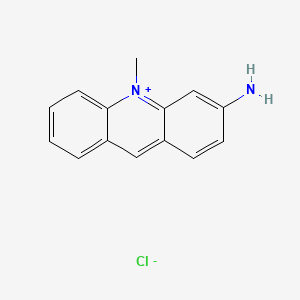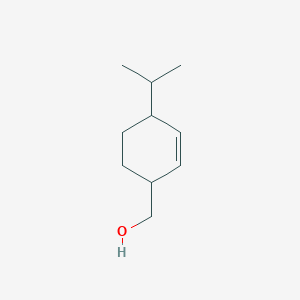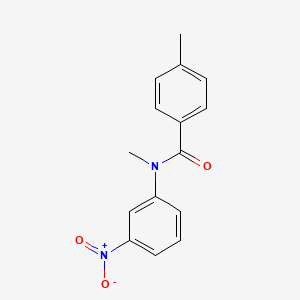![molecular formula C20H16O B14452196 Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- CAS No. 77573-42-3](/img/structure/B14452196.png)
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the reaction of 1,2-dihydroxybenzene with a suitable methylating agent, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted aromatic compounds, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: The compound is used in studies related to its interaction with biological macromolecules, such as DNA and proteins.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA, causing structural changes that affect gene expression and cellular function. It may also interact with proteins involved in signal transduction pathways, leading to alterations in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz[a]anthracene-7,12-dione: Another PAH with similar structural features but different functional groups.
7,12-Dimethylbenz[a]anthracene: A closely related compound with additional methyl groups, known for its carcinogenic properties.
1,2-Benzanthraquinone: A quinone derivative with distinct chemical reactivity.
Uniqueness
Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
77573-42-3 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
12-methyl-7-methylidenebenzo[a]anthracen-12-ol |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-18(15)20(2,21)19-16(13)12-11-14-7-3-4-9-17(14)19/h3-12,21H,1H2,2H3 |
Clé InChI |
WZJSNQBSJJKZMO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(=C)C3=C1C4=CC=CC=C4C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


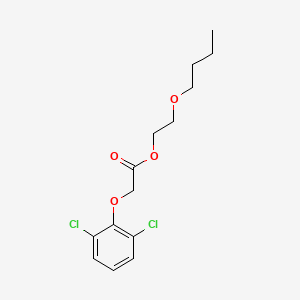


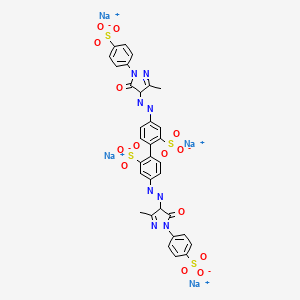
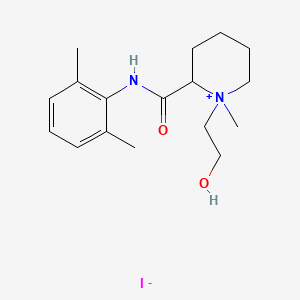
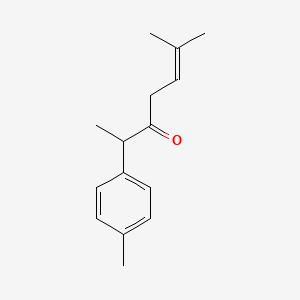

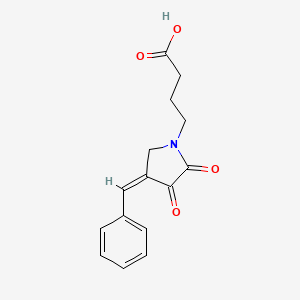
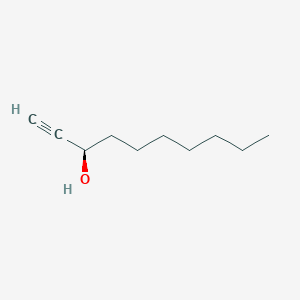

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
